molecular formula C23H26N4O B14397625 3-(4-Methoxypiperidin-1-yl)-5,6-bis(4-methylphenyl)-1,2,4-triazine CAS No. 88300-35-0

3-(4-Methoxypiperidin-1-yl)-5,6-bis(4-methylphenyl)-1,2,4-triazine

Cat. No.: B14397625
CAS No.: 88300-35-0
M. Wt: 374.5 g/mol
InChI Key: SCLPPTZSNPAHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxypiperidin-1-yl)-5,6-bis(4-methylphenyl)-1,2,4-triazine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methoxy group, and a triazine ring substituted with two methylphenyl groups. The combination of these functional groups imparts distinctive chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxypiperidin-1-yl)-5,6-bis(4-methylphenyl)-1,2,4-triazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 4-methoxybenzylamine and a suitable aldehyde or ketone.

    Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving a dicarbonyl compound and a nitrogen source such as hydrazine or an amine.

    Coupling of the Rings: The piperidine and triazine rings are coupled through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxypiperidin-1-yl)-5,6-bis(4-methylphenyl)-1,2,4-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine or triazine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Methoxypiperidin-1-yl)-5,6-bis(4-methylphenyl)-1,2,4-triazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Methoxypiperidin-1-yl)-5,6-bis(4-methylphenyl)-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-1,2,4-triazine: Similar structure but lacks the piperidine ring.

    5,6-Bis(4-methylphenyl)-1,2,4-triazine: Similar structure but lacks the piperidine and methoxy groups.

Uniqueness

3-(4-Methoxypiperidin-1-yl)-5,6-bis(4-methylphenyl)-1,2,4-triazine is unique due to the presence of both the piperidine and triazine rings, along with the methoxy and methylphenyl substituents. This combination of functional groups imparts distinctive chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

88300-35-0

Molecular Formula

C23H26N4O

Molecular Weight

374.5 g/mol

IUPAC Name

3-(4-methoxypiperidin-1-yl)-5,6-bis(4-methylphenyl)-1,2,4-triazine

InChI

InChI=1S/C23H26N4O/c1-16-4-8-18(9-5-16)21-22(19-10-6-17(2)7-11-19)25-26-23(24-21)27-14-12-20(28-3)13-15-27/h4-11,20H,12-15H2,1-3H3

InChI Key

SCLPPTZSNPAHDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(CC3)OC)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.